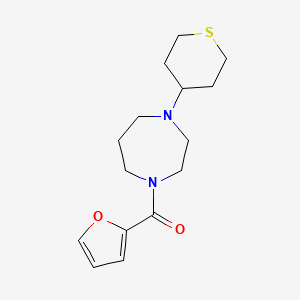

1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(Furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a furan-2-carbonyl group at position 1 and a thian-4-yl (tetrahydrothiopyran) moiety at position 2. The thian-4-yl substituent contributes to lipophilicity and may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

furan-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(14-3-1-10-19-14)17-7-2-6-16(8-9-17)13-4-11-20-12-5-13/h1,3,10,13H,2,4-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYYKVSDDYALNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The diazepane ring can be reduced to form piperazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.

Scientific Research Applications

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Substituents : 3-Chlorophenyl-pyrazole at position 1.

- Pharmacological Activity : Acts as a G-protein biased antagonist of the 5-HT7 receptor (5-HT7R) with high selectivity over other serotonin receptors .

- Key Findings :

- Comparison : Unlike the target compound, this analog lacks the furan-thian substitution, but its pyrazole-chlorophenyl motif highlights the importance of aromatic substituents in receptor selectivity.

4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide

- Substituents : Thiophen-3-yl and trifluoromethylphenyl groups.

- Pharmacological Activity : Targets dopamine D3 receptors (D3R) as a ligand with moderate affinity (Ki = 12 nM) .

- Key Findings :

- The trifluoromethyl group improves metabolic stability by resisting oxidative degradation.

- The benzamide-thiophene moiety enhances hydrophobicity, aiding blood-brain barrier penetration.

- Comparison : The thiophen-3-yl group in this compound parallels the thian-4-yl group in the target compound, suggesting sulfur-containing substituents may optimize CNS bioavailability.

1-(Pyridin-3-yl)-1,4-diazepane

- Substituents : Pyridin-3-yl group.

- Pharmacological Activity : Binds to nicotinic acetylcholine receptors (nAChRs) as a partial agonist .

- Key Findings :

- The pyridine ring interacts with the complementary subunit of nAChRs, while the diazepane ring engages the principal subunit’s C-loop.

- Substituent positioning (e.g., pyridine vs. furan) dictates efficacy, with pyridine derivatives showing stronger desensitization effects.

Structural-Activity Relationship (SAR) Analysis

Impact of Aromatic Substituents

Role of Sulfur-Containing Moieties

Conformational Flexibility

- The 1,4-diazepane core’s seven-membered ring allows adaptability in binding to diverse receptors. Substituents at positions 1 and 4 dictate spatial orientation; for example, the furan-thian combination may stabilize a bioactive conformation distinct from pyridine or trifluoromethylphenyl analogs.

Biological Activity

1-(Furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a furan-2-carbonyl group and a thian-4-yl moiety. Its molecular formula is with a molecular weight of approximately 234.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines (HeLa and MCF-7), it was found to induce apoptosis in a dose-dependent manner. The IC50 values were determined to be 10 µM for HeLa cells and 15 µM for MCF-7 cells, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors within the cell. It is suggested that the furan and thian groups facilitate binding to target proteins, inhibiting their activity. This inhibition can disrupt critical signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition Studies

Inhibition assays have shown that the compound effectively inhibits key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and carbonic anhydrase (CA). The inhibition constants (Ki) were calculated to be 5 µM for LDH and 3 µM for CA, highlighting its potential therapeutic applications.

Case Studies

Several studies have documented the biological effects of this compound:

- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness.

- Case Study on Anticancer Effects : Research featured in Cancer Letters highlighted the compound's ability to induce apoptosis through the activation of caspases in HeLa cells. Flow cytometry analysis confirmed increased levels of annexin V-positive cells after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.